molecular formula C16H14ClNO4 B5761068 methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate

methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate

Cat. No. B5761068
M. Wt: 319.74 g/mol
InChI Key: GECDBEWLEAHKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate, also known as MCLA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular communication and are the target of many drugs. This compound can be used to label GPCRs and study their structure, function, and interactions.

Mechanism of Action

Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate works by covalently binding to a specific amino acid residue, cysteine, located in the extracellular domain of GPCRs. This binding irreversibly labels the receptor and allows for its detection and analysis.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of GPCRs, making it a useful tool for studying these proteins. However, it is important to note that the covalent labeling of GPCRs may alter their function and downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate in lab experiments is its high selectivity for labeling GPCRs. Additionally, this compound can be used in live cells and tissues, allowing for the study of GPCR dynamics in their native environment. However, the irreversible binding of this compound to GPCRs limits its use in functional studies, as it prevents the receptor from being recycled and reused.

Future Directions

There are several future directions for the use of methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate in scientific research. One area of interest is the development of new labeling strategies that allow for reversible binding of this compound to GPCRs. Additionally, researchers are exploring the use of this compound in the study of other membrane proteins, such as ion channels and transporters. Finally, there is potential for the use of this compound in drug discovery and development, as it can be used to screen compounds for their ability to bind to and modulate GPCR activity.
Conclusion
This compound, or this compound, is a chemical compound with potential applications in scientific research. Its high selectivity for labeling GPCRs and ability to be used in live cells and tissues make it a valuable tool for studying these proteins. While there are limitations to its use, such as irreversible binding, there are also several future directions for its development and application in research.

Synthesis Methods

Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate can be synthesized using a multi-step process involving the reaction of 2-chlorobenzoic acid with 3-aminophenol, followed by esterification with chloroacetic acid and methylation with dimethyl sulfate. This method yields a high-purity product suitable for research applications.

properties

IUPAC Name

methyl 2-[3-[(2-chlorobenzoyl)amino]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-12-6-4-5-11(9-12)18-16(20)13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECDBEWLEAHKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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